6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine
Overview
Description
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound with the molecular formula C6H5ClN4. It is characterized by a triazole ring fused to a pyridazine ring, with a chlorine atom at the 6th position and a methyl group at the 7th position
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit certain enzymes, such as dna-pk , and CDK2/cyclin A2 . These enzymes play crucial roles in cellular processes like DNA repair and cell cycle regulation, respectively.
Mode of Action
Based on the inhibition of dna-pk and cdk2/cyclin a2 by similar compounds , it can be hypothesized that this compound may interact with these enzymes, altering their function and leading to changes in cellular processes.
Biochemical Pathways
The inhibition of dna-pk and cdk2/cyclin a2 by similar compounds suggests potential impacts on dna repair pathways and cell cycle regulation .
Result of Action
The inhibition of dna-pk and cdk2/cyclin a2 by similar compounds suggests potential impacts on dna repair and cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-6-chloropyridazine with hydrazine hydrate, followed by cyclization with acylating agents such as formic acid or acetic anhydride . Another approach includes the use of phosphoric acid to facilitate the oxidative cycloaddition of 3-aminopyridazine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction.
Common Reagents and Conditions
Nucleophilic Substitution: This reaction often involves reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridazines, while oxidation and reduction reactions can introduce or modify functional groups on the triazole or pyridazine rings .
Scientific Research Applications
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine: Similar in structure but with a methyl group at the 3rd position instead of the 7th.
1,2,4-Triazolo[4,3-b]pyridazine derivatives: Various derivatives with different substituents on the triazole or pyridazine rings.
Uniqueness
6-Chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying specific chemical reactions .
Properties
IUPAC Name |
6-chloro-7-methyl-[1,2,4]triazolo[4,3-b]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4/c1-4-2-5-9-8-3-11(5)10-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPOWKWRTDHADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN=CN2N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356119 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58826-39-4 | |
Record name | 1,2,4-Triazolo[4,3-b]pyridazine, 6-chloro-7-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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